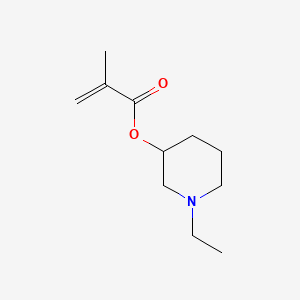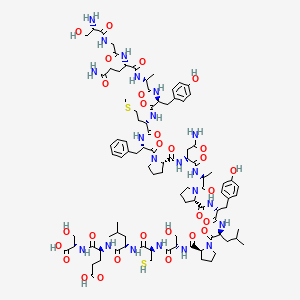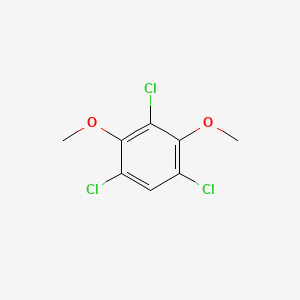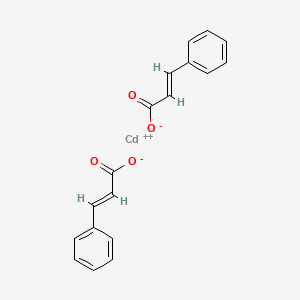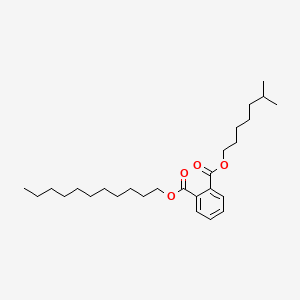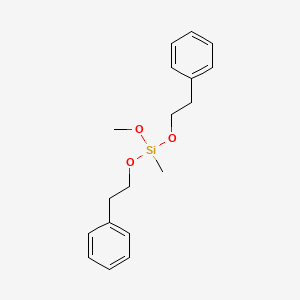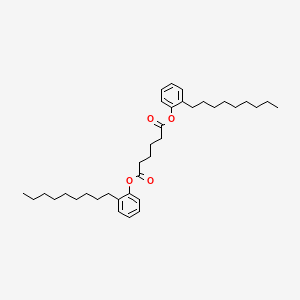
2-Methylcyclohexyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohexyl palmitate is an ester compound with the chemical formula C23H44O2. It is formed by the esterification of palmitic acid with 2-methylcyclohexanol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclohexyl palmitate typically involves the esterification reaction between palmitic acid and 2-methylcyclohexanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohexyl palmitate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and palmitic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and palmitic acid.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Methylcyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in esterification and transesterification studies.
Biology: The compound is studied for its potential effects on cell membranes and lipid metabolism.
Medicine: It is explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and associated proteins.
Comparison with Similar Compounds
2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics.
Isopropyl palmitate: Known for its use in personal care products.
Cetyl palmitate: Used as a thickening agent in cosmetics.
Uniqueness: 2-Methylcyclohexyl palmitate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched cyclohexyl group provides different solubility and interaction characteristics compared to linear or other branched esters.
Properties
CAS No. |
97635-30-8 |
|---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
(2-methylcyclohexyl) hexadecanoate |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(24)25-22-19-17-16-18-21(22)2/h21-22H,3-20H2,1-2H3 |
InChI Key |
HEJYYMALYZHULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


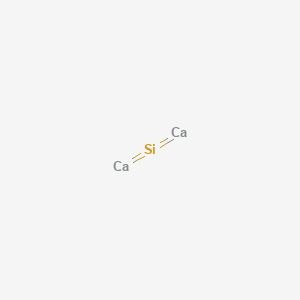
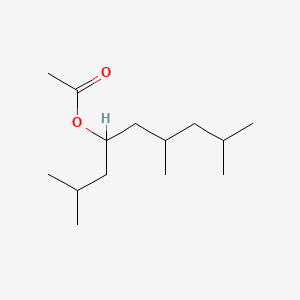
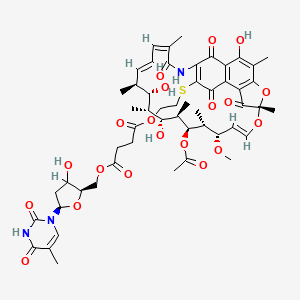
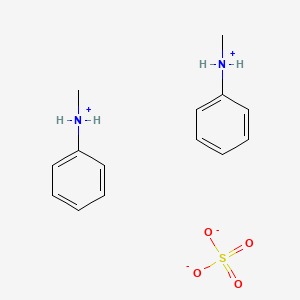

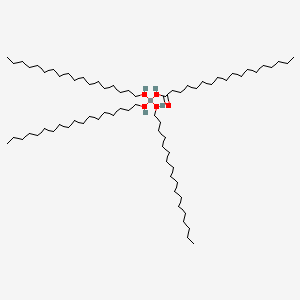
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
